molecular formula C12H22O4 B8412120 diethyl [(R)-1-methylbutyl]malonate

diethyl [(R)-1-methylbutyl]malonate

Cat. No. B8412120
M. Wt: 230.30 g/mol
InChI Key: RQFSNEWORATSCC-SECBINFHSA-N
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Patent
US06472227B1

Procedure details

Sodium metal (5.24 g, 0.23 g atm) was reacted with 25 mL of absolute ethanol. To this solution was added dropwise, with stirring, diethyl malonate (36.0 mL, 0.24 mol). The solution was heated to reflux and 2-bromopentane (29.0 mL, 0.23 mol) was added dropwise. After refluxing overnight, the reaction was cooled and the ethanol removed on a rotovap. The product was washed with water, dried with MgSO4 and fractionally distilled to give 35.7 g of the desired product.
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].Br[CH:14]([CH2:16][CH2:17][CH3:18])[CH3:15]>C(O)C>[CH2:11]([O:10][C:2](=[O:9])[CH:3]([CH:14]([CH3:15])[CH2:16][CH2:17][CH3:18])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:12] |^1:0|

Inputs

Step One
Name
Quantity
5.24 g
Type
reactant
Smiles
[Na]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
29 mL
Type
reactant
Smiles
BrC(C)CCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
CUSTOM
Type
CUSTOM
Details
the ethanol removed on a rotovap
WASH
Type
WASH
Details
The product was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)C(CCC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35.7 g
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06472227B1

Procedure details

Sodium metal (5.24 g, 0.23 g atm) was reacted with 25 mL of absolute ethanol. To this solution was added dropwise, with stirring, diethyl malonate (36.0 mL, 0.24 mol). The solution was heated to reflux and 2-bromopentane (29.0 mL, 0.23 mol) was added dropwise. After refluxing overnight, the reaction was cooled and the ethanol removed on a rotovap. The product was washed with water, dried with MgSO4 and fractionally distilled to give 35.7 g of the desired product.
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].Br[CH:14]([CH2:16][CH2:17][CH3:18])[CH3:15]>C(O)C>[CH2:11]([O:10][C:2](=[O:9])[CH:3]([CH:14]([CH3:15])[CH2:16][CH2:17][CH3:18])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:12] |^1:0|

Inputs

Step One
Name
Quantity
5.24 g
Type
reactant
Smiles
[Na]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
29 mL
Type
reactant
Smiles
BrC(C)CCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
CUSTOM
Type
CUSTOM
Details
the ethanol removed on a rotovap
WASH
Type
WASH
Details
The product was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)C(CCC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35.7 g
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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